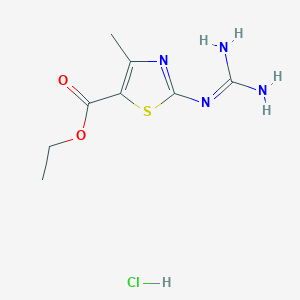

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClN4O2S . It has a molecular weight of 264.73 g/mol.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis

This compound has a melting point of 219 - 221°C . It is a solid at room temperature .Scientific Research Applications

Corrosion Inhibition

Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its corrosion inhibition properties. For instance, its efficiency in preventing the corrosion of AA6061 alloy in hydrochloric acid media was explored through weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization methods. The compound acts as a mixed-type inhibitor, with its efficiency improving alongside the increase in inhibitor concentration and temperature. The chemisorption on the metal surface is suggested by kinetic and thermodynamic parameters, and a protective film formation on the metal surfaces was confirmed through surface morphology studies (Raviprabha & Bhat, 2019).

Synthetic Chemistry

This compound also finds applications in synthetic chemistry, contributing to the synthesis of various heterocyclic compounds. For example, it has been used in the transformation of dimethyl acetone-1,3-dicarboxylate into thiazolecarboxylates and further into pyridopyrimidinyl thiazolecarboxylates, showcasing its versatility in the synthesis of complex organic molecules (Žugelj et al., 2009). Additionally, its role in the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its applications in forming hydrogen-bonded structures have been documented, highlighting its importance in crystallography and molecular interaction studies (Lynch & Mcclenaghan, 2004).

Antimicrobial Studies

Research on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has also been conducted to explore their antimicrobial potential. These studies involved the synthesis of derivatives and their subsequent testing against bacterial and fungal strains, contributing valuable insights into the structure-activity relationships of thiazole derivatives (Desai, Bhatt, & Joshi, 2019).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S.ClH/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10;/h3H2,1-2H3,(H4,9,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZWYNDWOXSKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592785 |

Source

|

| Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131184-96-8 |

Source

|

| Record name | Ethyl 2-[(diaminomethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)